Cas no 2877657-24-2 (2-(but-2-yn-1-yl)-7-(3-chloro-4-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione)

2-(But-2-yn-1-yl)-7-(3-chloro-4-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione is a heterocyclic compound featuring a fused triazolopyrazine core with a chlorofluorophenyl substituent. Its structural complexity and functional group diversity make it a valuable intermediate in medicinal chemistry, particularly for the development of bioactive molecules. The presence of the chlorofluorophenyl moiety enhances its potential for selective binding interactions, while the butynyl group offers versatility for further derivatization. This compound exhibits stability under standard handling conditions and demonstrates compatibility with a range of synthetic transformations, making it suitable for research applications in drug discovery and pharmaceutical development. Its well-defined purity and consistent performance ensure reliability in experimental settings.
2-(but-2-yn-1-yl)-7-(3-chloro-4-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione structure
2877657-24-2 structure
Product Name:2-(but-2-yn-1-yl)-7-(3-chloro-4-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
CAS No:2877657-24-2
MF:C15H10ClFN4O2
MW:332.716905117035
CID:5309134
PubChem ID:165433614
Update Time:2025-10-31

2-(but-2-yn-1-yl)-7-(3-chloro-4-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione Chemical and Physical Properties

Names and Identifiers

    • AKOS040858098
    • 2877657-24-2
    • 2-(but-2-yn-1-yl)-7-(3-chloro-4-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
    • F6660-7052
    • 2-(2-Butyn-1-yl)-7-(3-chloro-4-fluorophenyl)-1,2,4-triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione
    • Inchi: 1S/C15H10ClFN4O2/c1-2-3-6-21-15(23)20-8-7-19(14(22)13(20)18-21)10-4-5-12(17)11(16)9-10/h4-5,7-9H,6H2,1H3
    • InChI Key: LYYFEPXZRHFCJD-UHFFFAOYSA-N
    • SMILES: C12=NN(CC#CC)C(=O)N1C=CN(C1=CC=C(F)C(Cl)=C1)C2=O

Computed Properties

  • Exact Mass: 332.0476314g/mol
  • Monoisotopic Mass: 332.0476314g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 665
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 56.2Ų

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 465.6±55.0 °C(Predicted)
  • pka: -1.06±0.20(Predicted)

2-(but-2-yn-1-yl)-7-(3-chloro-4-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione Pricemore >>

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Additional information on 2-(but-2-yn-1-yl)-7-(3-chloro-4-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

Comprehensive Analysis of 2-(but-2-yn-1-yl)-7-(3-chloro-4-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione (CAS No. 2877657-24-2)

The compound 2-(but-2-yn-1-yl)-7-(3-chloro-4-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione (CAS No. 2877657-24-2) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a [1,2,4]triazolo[4,3-a]pyrazine core with a 3-chloro-4-fluorophenyl moiety, making it a subject of interest for researchers exploring novel bioactive compounds. Its molecular architecture suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Recent studies have highlighted the growing demand for triazolo-pyrazine derivatives in drug discovery, driven by their versatility and efficacy. The incorporation of a but-2-yn-1-yl group in this compound enhances its lipophilicity, which could improve membrane permeability—a critical factor in drug development. Meanwhile, the 3-chloro-4-fluorophenyl substituent is known to contribute to binding affinity, often seen in pharmaceuticals targeting kinases or GPCRs. These attributes align with current trends in precision medicine, where researchers seek compounds with tailored pharmacokinetic profiles.

From a synthetic chemistry perspective, the preparation of CAS No. 2877657-24-2 involves multi-step organic transformations, including cyclization and functional group modifications. The [1,2,4]triazolo[4,3-a]pyrazine scaffold is typically constructed via condensation reactions, followed by selective substitutions to introduce the but-2-yn-1-yl and aryl groups. Such methodologies are frequently discussed in academic forums and patent literature, reflecting the compound's relevance in modern synthetic strategies.

In the context of AI-driven drug discovery, this compound exemplifies how computational tools can predict bioactivity. Molecular docking simulations suggest that the 2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione core may exhibit affinity for proteins involved in inflammatory pathways, a hotspot in autoimmune disease research. This aligns with frequent search queries like "new anti-inflammatory compounds 2024" or "triazolo-pyrazine kinase inhibitors," indicating public and scientific interest in such molecules.

Environmental and safety profiles are also critical considerations. While 2877657-24-2 is not classified as hazardous, its halogenated components warrant careful handling during synthesis. Researchers often inquire about "green chemistry approaches for fluorinated compounds," underscoring the need for sustainable methodologies. The compound's stability under physiological conditions further supports its potential as a drug candidate, a topic frequently explored in pharmacokinetics studies.

In summary, 2-(but-2-yn-1-yl)-7-(3-chloro-4-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione represents a promising scaffold for therapeutic development. Its structural complexity and functional diversity make it a valuable subject for ongoing research, particularly in areas like targeted cancer therapies and neurodegenerative disease interventions. As the scientific community continues to explore its applications, this compound may soon emerge as a key player in next-generation pharmaceuticals.

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